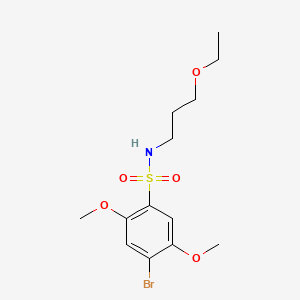

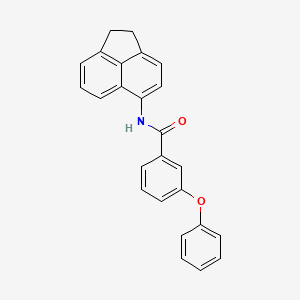

![molecular formula C18H13ClF2N2OS B2933425 N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide CAS No. 932986-26-0](/img/structure/B2933425.png)

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Polymer Synthesis and Characterization

One study focused on the synthesis and characterization of novel aromatic polyimides using new diamines, including derivatives similar in structure to N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide. These polymers exhibited good solubility in organic solvents and high thermal stability, with potential applications in high-performance materials (Butt et al., 2005).

Photochromic Systems

Another research area involves thermally irreversible and fatigue-resistant photochromic systems. Derivatives similar to the compound were synthesized, demonstrating reversible photocyclization and stability at high temperatures, suggesting their use in advanced optical storage and switchable devices (Uchida et al., 1990).

Anticancer Drug Development

Research into N-substituted benzamides, structurally related to the compound, has shown promise in anticancer activity. A study reported the design, synthesis, and evaluation of these compounds against various cancer cell lines, with some derivatives exhibiting higher activities than reference drugs, highlighting their potential in cancer therapy (Ravinaik et al., 2021).

Material Science and Crystal Engineering

Pharmaceutical cocrystals involving analgesic drugs and coformers have been prepared to enhance solubility and dissolution rates. Studies like these contribute to the development of improved pharmaceutical formulations and drug delivery systems (Aitipamula et al., 2012).

Mécanisme D'action

Target of Action

The compound N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-difluorobenzamide, also known as N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide, is a synthetic moleculeSimilar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds interact with their targets, causing changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular signaling, gene expression, or other cellular functions.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The solubility of a similar compound in dmso suggests that this compound may also have good solubility in organic solvents, which could impact its bioavailability.

Result of Action

Similar compounds have demonstrated various biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N2OS/c19-12-6-4-11(5-7-12)18-23-13(10-25-18)8-9-22-17(24)16-14(20)2-1-3-15(16)21/h1-7,10H,8-9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUFXIMGTJXICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethoxybenzamide](/img/structure/B2933342.png)

![Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2933346.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2933347.png)

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid](/img/structure/B2933349.png)

![3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2933354.png)

![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933362.png)

![3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2933365.png)